Aminopiridazinas

Aminopyridazines are a class of heterocyclic compounds that consist of a pyridazine ring with an amino group attached. These molecules exhibit diverse biological activities and have found applications in various fields, including medicinal chemistry and pharmacology.

Structurally, aminopyridazines feature a five-membered pyridazine ring fused to a six-membered nitrogen-containing aromatic ring. The presence of the amino group confers additional functional diversity, enabling these compounds to participate in multiple types of chemical reactions and binding interactions with biological targets.

In medicinal chemistry, aminopyridazines have been explored for their potential as inhibitors of various enzymes such as tyrosine kinases and phosphodiesterases. They also show promise in targeting ion channels and receptors, making them valuable candidates for the development of novel therapeutics.

These compounds are typically synthesized through multi-step organic synthesis reactions involving the use of precursors like pyridazine derivatives or amine reagents. The functionalization and derivatization strategies can further expand their structural complexity and improve their pharmacological properties.

Overall, aminopyridazines represent an interesting subclass of heterocycles with a wide range of potential applications in drug discovery and synthesis.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

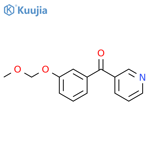

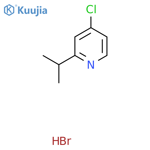

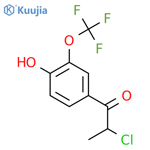

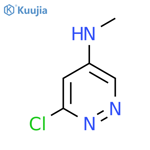

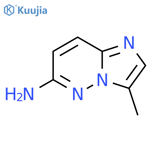

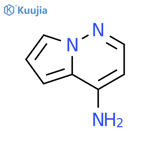

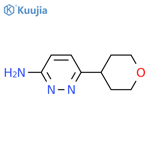

|

6-chloro-N-methylpyridazin-4-amine | 17645-08-8 | C5H6ClN3 |

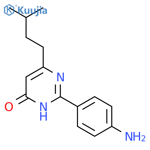

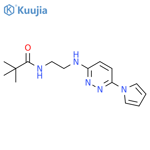

|

2,2-dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)propanamide | 1428375-54-5 | C15H21N5O |

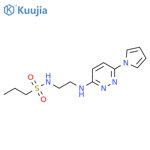

|

N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)propane-1-sulfonamide | 1428357-40-7 | C13H19N5O2S |

|

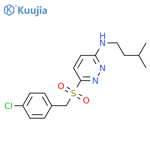

6-[(4-chlorophenyl)methanesulfonyl]-N-(3-methylbutyl)pyridazin-3-amine | 1040675-63-5 | C16H20ClN3O2S |

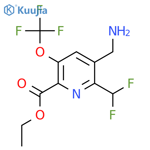

|

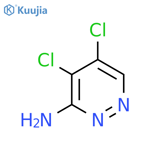

4,5-Dichloropyridazin-3-amine | 1351000-23-1 | C4H3Cl2N3 |

|

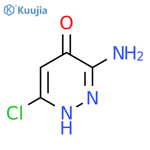

3-Amino-6-chloropyridazin-4-ol | 1361947-75-2 | C4H4ClN3O |

|

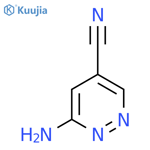

6-Aminopyridazine-4-carbonitrile | 1783718-58-0 | C5H4N4 |

|

3-Methylimidazo[1,2-b]pyridazin-6-amine | 1610021-22-1 | C7H8N4 |

|

pyrrolo[1,2-b]pyridazin-4-amine | 1313738-71-4 | C7H7N3 |

|

6-(oxan-4-yl)pyridazin-3-amine | 1426921-57-4 | C9H13N3O |

Literatura relevante

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325

-

Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482

Proveedores recomendados

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados